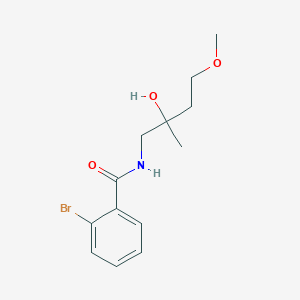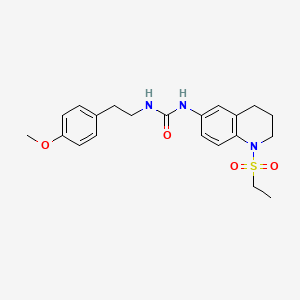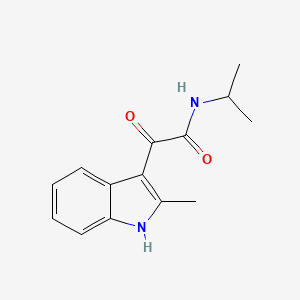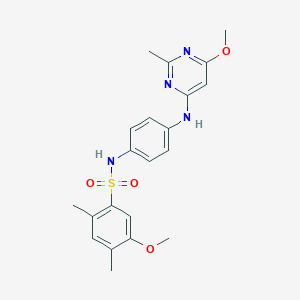amino}acetamide CAS No. 1089548-26-4](/img/structure/B2363877.png)
N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide, also known as CCG-63802, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide is a selective inhibitor of the unfolded protein response (UPR) sensor IRE1α. The UPR is a cellular stress response pathway that is activated in response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α is a key component of the UPR pathway and is involved in the regulation of various cellular processes such as protein folding, ER stress signaling, and apoptosis. By inhibiting IRE1α, N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide disrupts the UPR pathway and induces ER stress-mediated apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide has been shown to induce ER stress-mediated apoptosis in cancer cells by inhibiting the IRE1α-XBP1 pathway. In addition, N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes by reducing ER stress and inflammation in adipose tissue. Furthermore, N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease by inhibiting the IRE1α-XBP1 pathway and reducing ER stress.
実験室実験の利点と制限
N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide is a potent and selective inhibitor of IRE1α, making it a valuable tool for studying the UPR pathway and its role in various diseases. However, N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide has limited solubility in water and requires the use of organic solvents for in vitro and in vivo experiments. In addition, N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide has a relatively short half-life and requires frequent dosing to maintain therapeutic levels.
将来の方向性
There are several future directions for the development and application of N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide. One direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of more potent and selective inhibitors of IRE1α with improved pharmacokinetic properties. Furthermore, the therapeutic potential of N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide in other diseases such as inflammatory bowel disease, cystic fibrosis, and viral infections should be explored. Finally, the combination of N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide with other drugs or therapies should be investigated for improved efficacy and reduced toxicity.
合成法
N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide can be synthesized through a multistep process involving the reaction of 2,4-dimethylbenzylamine with cycloheptanone, followed by the reaction of the resulting product with cyanogen bromide and N-methylacetamide. The final product is obtained after purification through column chromatography.
科学的研究の応用
N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurological disorders. In cancer research, N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. In diabetes research, N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models. In neurological disorder research, N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-(1-cyanocycloheptyl)-2-[(2,4-dimethylphenyl)methyl-methylamino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c1-16-8-9-18(17(2)12-16)13-23(3)14-19(24)22-20(15-21)10-6-4-5-7-11-20/h8-9,12H,4-7,10-11,13-14H2,1-3H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOAQNLFPUZORB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN(C)CC(=O)NC2(CCCCCC2)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2363794.png)
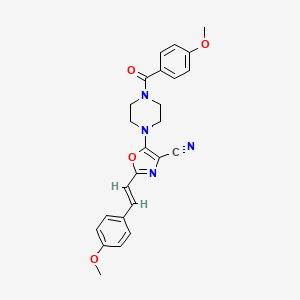
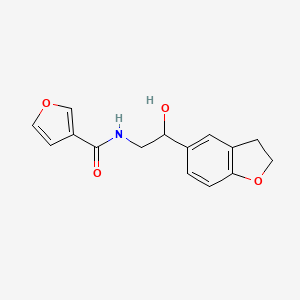
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromofuran-2-carboxamide](/img/structure/B2363802.png)
![3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2363803.png)
![5-(5-Bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2363804.png)
![1-(7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2363807.png)
